BenchChemオンラインストアへようこそ!

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Axitinib Intermediate Wittig Reaction Process Chemistry

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-75-7) is a pivotal, protected advanced intermediate in the synthesis of the tyrosine kinase inhibitor axitinib, and is also cataloged as Axitinib Impurity 16 by global pharmacopeial reference standard suppliers. The compound's structure features a vinyl-pyridine chain and a critical 6-nitro group on the indazole core, with the labile indazole N–H position protected by a tetrahydro-2H-pyran (THP) group to enable chemoselective downstream transformations.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
CAS No. 886230-75-7
Cat. No. B3294038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS886230-75-7
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4
InChIInChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-7+
InChIKeyBKXMYFOISYYOLE-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-75-7) for Regulated Axitinib Synthesis and Impurity Control


(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-75-7) is a pivotal, protected advanced intermediate in the synthesis of the tyrosine kinase inhibitor axitinib, and is also cataloged as Axitinib Impurity 16 by global pharmacopeial reference standard suppliers [1]. The compound's structure features a vinyl-pyridine chain and a critical 6-nitro group on the indazole core, with the labile indazole N–H position protected by a tetrahydro-2H-pyran (THP) group to enable chemoselective downstream transformations . This specific THP-protected nitro intermediate directly precedes the 6-amino and 6-iodo intermediates in the most efficient published synthetic routes, making it a key procurement item for both generic API manufacturing and analytical quality control (QC) workflows.

Why Generic Indazole or Des-THP Analogs Cannot Replace (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in cGMP Synthesis


Interchanging this compound with a close analog fails due to incompatible reactivity and protection-group strategy. The des-THP analog (CAS 1800295-32-2) lacks the tetrahydropyranyl protecting group on the indazole N1, which is essential to prevent undesired N–H functionalization during subsequent Heck, reduction, diazotization, or Sandmeyer reactions . Similarly, substituting the 6-nitro group with iodo (CAS 886230-77-9) or amino analogs alters the electronic character of the indazole ring, compromising the regioselectivity and yield of the vinyl-pyridine installation or the later C–S coupling steps. Furthermore, using this compound as the Axitinib Impurity 16 reference standard for HPLC system suitability testing is non-substitutable because its relative retention time (RRT) and spectral characteristics are unique to this protected intermediate; any other analog would fail to co-elute or match the required detection wavelength, rendering the analytical method non-compliant with ICH Q3A/Q3B guidelines [1]. Thus, generic substitution leads to synthetic failure or regulatory non-compliance.

Quantitative Evidence Guide: Comparing (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to Closest Analogs


Wittig Coupling Yield vs. Traditional Palladium-Catalyzed Heck Coupling in the Synthesis of the Target Compound

A palladium-free Wittig route achieves a substantially higher isolated yield for the target (E)-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole compared to classical Heck coupling routes. A patent specifically discloses the Wittig reaction between 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde and 2-picolyl chloride triphenylphosphonium salt to furnish the target compound with 93.5% isolated yield [1]. This is superior to the Heck coupling approach, which typically achieves only 80–85% yield for the analogous THP-axitinib intermediate under optimized palladium-catalyzed conditions and faces challenges from dehalogenation side products [2]. The 8–13 percentage point yield advantage translates directly into lower raw material cost per kilogram of axitinib API, as the Heck route also requires costly palladium catalysts and labor-intensive heavy metal removal.

Axitinib Intermediate Wittig Reaction Process Chemistry

Purity Profile for Pharmacopeial Reference Standard Use vs. Generic Chemical Intermediates

When procured as Axitinib Impurity 16, this compound is supplied at a certified purity of ≥98% by HPLC, accompanied by a full certificate of analysis (CoA) including NMR, MS, and HPLC chromatograms compliant with regulatory guidelines for ANDA analytical method validation . In contrast, generic sales of this compound as a mere chemical intermediate often cite 95% purity and lack the detailed characterization data (e.g., trace impurity profiles, residual solvent analysis) required for compendial method development . For a QC laboratory that must validate a stability-indicating HPLC method per ICH Q2(R1), the regulatory-grade Impurity 16 standard offers a quantified purity ≥98%, whereas a generic 95% pure lot introduces an unquantified 5% impurity that can compromise limit of detection (LOD) and quantitation (LOQ) calculations.

Axitinib Impurity 16 Reference Standard HPLC Purity

Cost Advantage Through Avoidance of Palladium Catalysis in the Commercial Route

The Wittig-based route to the target compound replaces the palladium-catalyzed Heck coupling, eliminating the need for expensive Pd(OAc)₂ or Pd(PPh₃)₄ catalysts and the associated heavy-metal remediation steps. The patent CN102584791A explicitly states that substituting the palladium-catalyzed reaction with the Wittig reaction "avoids the use of expensive palladium catalysts, facilitates convenient post-treatment, and saves production cost" [1]. Quantitatively, the cost of Pd(OAc)₂ alone (approximately $50–80/g at commercial scale) adds an estimated $450–720/kg to the intermediate manufacturing cost in the Heck route, while the Wittig route uses the phosphonium salt prepared from inexpensive 2-picolyl chloride and triphenylphosphine . This cost differential becomes a direct factor in procurement decisions when sourcing multi-kilogram quantities for generic axitinib API production.

Process Economics Palladium-Free Synthesis Wittig Reaction

Procurement-Focused Application Scenarios for (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 886230-75-7)


Generic Axitinib API Manufacturing Using the High-Yield Wittig Route

A generic pharmaceutical manufacturer aiming to produce axitinib API with a competitive cost of goods should source this compound from suppliers who employ the Wittig-based synthetic route described in CN102584791A. The 93.5% isolated yield for the olefination step [1] translates to significantly lower raw material costs per batch compared to routes relying on Heck coupling (80–85% yield). Additionally, the palladium-free process eliminates the burden of heavy-metal removal and residual Pd testing, which aligns with ICH Q3D elemental impurity guidelines. When selecting a supplier, request confirmation that the synthesis follows the Wittig methodology and that the product is supplied with ≤98% purity to ensure downstream reaction efficiency.

Analytical Method Development and ANDA Submission Using Axitinib Impurity 16 as a Reference Standard

For an analytical R&D team developing a stability-indicating HPLC method for axitinib drug substance or drug product, procuring this compound as Axitinib Impurity 16 from a certified reference standard supplier is essential. The impurity standard is provided with complete characterization data (CoA, NMR, MS, HPLC) [1] and a purity of ≥98%, meeting the ICH Q2(R1) requirement for a qualified reference material. This specific THP-protected nitro impurity possesses a distinct relative retention time (RRT) compared to the des-THP analog (CAS 1800295-32-2) , making it the only authentic marker for this process-related impurity in ANDA submissions. Using a generic intermediate instead would compromise method specificity and risk a deficiency letter from regulatory agencies.

Quality Control (QC) Batch Release Testing for Axitinib API and Finished Dosage Forms

QC laboratories responsible for batch release testing of commercial axitinib drug substance must quantify Axitinib Impurity 16 as a specific process-related impurity. This compound serves as the primary reference marker for the THP-protected nitro intermediate impurity in pharmacopeial monographs [1]. Its procurement as a characterized impurity standard with a documented purity of ≥98% enables accurate quantitation at the ≤0.10% specification threshold typical for individual unspecified impurities per ICH Q3A. Substitution with the des-THP analog would yield incorrect retention time matching and inaccurate quantitation, leading to potential batch rejection or regulatory action. Suppliers offering this impurity with full traceability documentation should be prioritized for GMP-compliant QC environments.

Process Development and Optimization of Alternative Axitinib Synthetic Pathways

Medicinal chemistry and process R&D groups exploring novel axitinib synthetic routes can use this compound as a benchmark intermediate. The documented 93.5% yield from the Wittig route [1] provides a quantitative baseline against which new coupling methodologies (e.g., mechanochemical Heck, CuI-catalyzed couplings, or electrochemical approaches) can be compared. The compound's THP protecting group is orthogonal to many reaction conditions and can be cleaved selectively with p-TsOH , offering a convenient handle for deprotection studies. Procuring this intermediate in high purity (≥98%) ensures that yield comparisons are not confounded by starting-material impurities.

Quote Request

Request a Quote for (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.